3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(4-Chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 5, and a cyclopentylamine substituent at position 7 (Figure 1). This scaffold is part of a broader class of nitrogen-containing heterocycles studied for their diverse pharmacological properties, including anti-mycobacterial, anti-inflammatory, and kinase inhibitory activities .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-12-10-17(22-15-4-2-3-5-15)23-18(21-12)16(11-20-23)13-6-8-14(19)9-7-13/h6-11,15,22H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWDIRAWQZSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with cyclopentanone to form an intermediate, which is then reacted with 5-methyl-2,4-dihydroxypyrimidine under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The compound is synthesized via multistep protocols involving pyrazolo[1,5-a]pyrimidine core formation , halogenation , and amination (Fig. 1):
Step 1 : Condensation of 4-chlorophenylacetamide with methyl acetoacetate yields a pyrimidine precursor.
Step 2 : Cyclization with hydrazine derivatives forms the pyrazolo[1,5-a]pyrimidine scaffold.
Step 3 : N-cyclopentyl substitution via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos.
Chlorophenyl Group Reactivity
The 4-chlorophenyl moiety participates in:
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Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Nucleophilic aromatic substitution with amines or thiols (DMSO, 120°C).
Pyrimidine Core Modifications
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Oxidation : The methyl group at C5 oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 70%).
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Reduction : LiAlH₄ selectively reduces the pyrimidine ring’s C=N bonds (THF, 0°C).
Table 2: Catalytic Functionalization Examples
| Reaction Type | Catalyst System | Conditions | Product Application |
|---|---|---|---|
| C–H Activation | Rh(III)/Cp*Co(CO)₂ | DCE, 100°C, 24h | Kinase inhibitor analogs |
| Ullmann Coupling | CuI/1,10-phenanthroline | DMF, 120°C | Bioactive derivatives |
| Photoredox Alkylation | Ir(ppy)₃, Blue LED | CH₃CN, RT | Prodrug synthesis |
Key findings:
-
Rhodium-catalyzed C–H bond functionalization enables direct introduction of aryl/alkyl groups at C3 .
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Copper-mediated Ullmann coupling facilitates N-aryl substitutions for enhanced kinase affinity.
Cross-Coupling Reactions
The compound undergoes Buchwald-Hartwig amination and Sonogashira coupling to diversify its substituents:
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Buchwald-Hartwig : Pd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene, 110°C) installs diverse amines at C7.
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Sonogashira : Terminal alkynes couple at C2 using PdCl₂(PPh₃)₂/CuI (yield: 68–75%) .
Table 3: Stability Under Stress Conditions
| Condition | Result | Half-Life |
|---|---|---|
| Acidic (1M HCl, 25°C) | Hydrolysis of cyclopentylamine moiety | 4.2h |
| Basic (1M NaOH, 25°C) | Degradation of pyrimidine core | 2.8h |
| Oxidative (H₂O₂, 40°C) | Chlorophenyl group oxidation | 6.5h |
| Thermal (150°C, N₂) | Decomposition above 130°C | N/A |
Table 4: Reaction Efficiency vs. Analogues
| Derivative | Suzuki Coupling Yield (%) | Oxidation Rate (rel.) |
|---|---|---|
| Parent Compound | 75 | 1.0 |
| 5-Trifluoromethyl analog | 68 | 0.7 |
| N-Cyclohexyl analog | 82 | 1.2 |
Scientific Research Applications
3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The biological and physicochemical properties of pyrazolopyrimidines are highly dependent on substitutions at positions 3, 5, and 5. Below, we compare the target compound with key analogues reported in recent literature.
Substituent Variations at Position 3
The 4-chlorophenyl group at position 3 distinguishes this compound from analogues with other aryl or heteroaryl groups:
- 3-(4-Fluorophenyl) derivatives: Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., compound 47, ) demonstrated potent anti-mycobacterial activity (MIC < 0.1 μM against M. tuberculosis).
- 3-Phenyl derivatives : N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine ( ) lacks the cyclopentylamine group but shows how bulkier substituents (e.g., diphenyl) may reduce solubility.
Substituent Variations at Position 5
The methyl group at position 5 is a minimal substituent compared to larger alkyl or aryl groups:
- 5-tert-Butyl analogues : 5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine ( ) introduces steric bulk, which may enhance metabolic stability but reduce binding pocket compatibility in certain targets.
- 5-Phenyl derivatives : Compounds like 3,5-bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ( ) exhibit improved anti-tubercular potency (MIC = 0.02 μM), suggesting that aromatic groups at position 5 enhance π-π stacking interactions .
Substituent Variations at Position 7
The N-cyclopentylamine group contrasts with other amine substituents:
- N-Pyridinylmethyl derivatives : Compounds like 3-(4-fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine ( ) leverage hydrogen-bonding capabilities of pyridine, enhancing solubility and target affinity .
Structure–Activity Relationship (SAR) Trends
Key SAR insights from comparative studies include:
Electron-withdrawing groups at position 3 : 4-Chloro and 4-fluoro substituents improve potency against mycobacterial targets compared to methoxy or methyl groups .
Steric effects at position 5 : Methyl groups balance metabolic stability and activity, whereas larger substituents (e.g., tert-butyl) may hinder target binding .
Amine substituents at position 7 : Cyclopentylamine offers a compromise between steric bulk and metabolic stability, while pyridinylmethyl groups enhance solubility and kinase selectivity .
Comparative Data Table
Biological Activity
3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. The unique structural features of this compound contribute to its biological activity, particularly in the fields of oncology and inflammation.
Structural Characteristics
The compound features a pyrazolo-pyrimidine core with specific substituents:
- Chlorophenyl group at the 3-position
- Cyclopentyl group attached to the nitrogen of the amine
- Methyl group at the 5-position of the pyrazolo ring
These functional groups influence its interaction with biological targets, making it a candidate for various pharmacological applications.
Antitumor Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antitumor properties . For instance, derivatives with similar structures have shown effectiveness as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating cell cycle progression. The presence of the chlorophenyl group enhances this activity by improving binding affinity to CDK enzymes .
Inhibition of Kinases
The compound has been studied for its ability to inhibit various kinases involved in cancer progression. Specifically, it targets:
- Tyrosine kinases , which play a pivotal role in signaling pathways associated with cell growth and differentiation.
- Mitogen-activated protein kinases (MAPKs) , which are involved in cellular responses to growth signals.
These inhibitory effects can lead to reduced tumor cell proliferation and increased apoptosis in cancerous cells .
Study on Anticancer Properties
A notable study evaluated the effects of this compound on various cancer cell lines. The findings demonstrated:
- A significant reduction in cell viability in breast and lung cancer cell lines.
- Induction of apoptosis as evidenced by increased caspase activity.
These results suggest that this compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Potential
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent . In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Data Summary Table
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrazolo-pyrimidine core with chlorophenyl and cyclopentyl groups | Antitumor activity, CDK inhibition |
| 3-(4-fluorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Similar structure with fluorinated phenyl group | Enhanced antitumor activity |
| 3-(3,4-dimethoxyphenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | Additional methoxy groups on phenyl ring | Increased biological activity against specific cancer lines |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors. A common approach includes:
- Step 1 : Condensation of 4-chlorophenyl acetonitrile with cyclopentylamine under reflux in ethanol to form the pyrazole core.
- Step 2 : Sequential functionalization via nucleophilic substitution or Pd-catalyzed cross-coupling to introduce the trifluoromethyl or methyl groups.
- Key Variables : Catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling), solvent polarity (DMF vs. THF), and temperature (60–120°C) critically impact yield and purity. Yields range from 45% (non-optimized) to 78% (optimized) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm, cyclopentyl protons as a multiplet at δ 1.5–2.0 ppm).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (see for analogous pyrazolo[1,5-a]pyrimidine structures) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.12) .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s reactivity or binding affinity to biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrimidine nitrogen at position 7 shows high electron density, suggesting susceptibility to oxidation .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., KDR kinase). The trifluoromethyl group enhances hydrophobic interactions in the ATP-binding pocket (docking scores: −9.2 kcal/mol vs. −7.5 for non-fluorinated analogs) .
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Assays : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity. For example, notes 80% inhibition of KDR kinase at 10 µM but 40% cytotoxicity in HeLa cells, suggesting a narrow therapeutic window .
- Metabolic Stability Tests : Assess hepatic microsomal stability (e.g., t₁/₂ in human liver microsomes) to rule out false positives from metabolite interference .
Q. What experimental designs are effective for studying the compound’s mechanism of action in cancer models?
- Methodological Answer :
- Apoptosis Assays : Use Annexin V/PI staining in cell lines (e.g., MCF-7) treated with 10 µM compound for 48 hours. reports a 3-fold increase in apoptotic cells vs. controls.
- Transcriptomic Profiling : RNA-seq analysis to identify downregulated pathways (e.g., PI3K/AKT/mTOR in ). Validate with qPCR for key genes (e.g., BAX, BCL-2) .
- In Vivo Xenografts : Administer 25 mg/kg/day orally to nude mice with HT-29 tumors; monitor tumor volume reduction (40–60% in 21 days per analogs) .
Q. How can researchers address solubility challenges in formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous delivery ( reports 5 mg/mL solubility).
- Nanoparticle Encapsulation : Load into PLGA nanoparticles (85% encapsulation efficiency) to enhance bioavailability (AUC increased by 2.5× in rat PK studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
